1-ethyl-4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

1-Ethyl-4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine (CAS 1894669-80-7) is a synthetic heterocyclic small molecule belonging to the 5-aminopyrazole-4-carboxamide class, with molecular formula C₁₀H₁₆N₄O₂ and molecular weight 224.26 g/mol. Its structure features a pyrazole core bearing an N1-ethyl group, a morpholine-4-carbonyl substituent at the C4 position, and a primary amine at C5.

Molecular Formula C10H16N4O2
Molecular Weight 224.264
CAS No. 1894669-80-7
Cat. No. B2675763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine
CAS1894669-80-7
Molecular FormulaC10H16N4O2
Molecular Weight224.264
Structural Identifiers
SMILESCCN1C(=C(C=N1)C(=O)N2CCOCC2)N
InChIInChI=1S/C10H16N4O2/c1-2-14-9(11)8(7-12-14)10(15)13-3-5-16-6-4-13/h7H,2-6,11H2,1H3
InChIKeyURTKLAJVMVMATK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine (CAS 1894669-80-7): Structural Identity and Procurement-Relevant Baseline


1-Ethyl-4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine (CAS 1894669-80-7) is a synthetic heterocyclic small molecule belonging to the 5-aminopyrazole-4-carboxamide class, with molecular formula C₁₀H₁₆N₄O₂ and molecular weight 224.26 g/mol . Its structure features a pyrazole core bearing an N1-ethyl group, a morpholine-4-carbonyl substituent at the C4 position, and a primary amine at C5 . The compound is primarily supplied as a research building block (≥95% purity) for use in medicinal chemistry and kinase inhibitor discovery programs . It shares the same elemental composition and molecular weight as its positional isomer 1-ethyl-5-(morpholine-4-carbonyl)-1H-pyrazol-4-amine (CAS 1004643-31-5) but differs in the regiochemical arrangement of the amine and carbonyl groups on the pyrazole ring , a distinction that carries significant consequences for hydrogen-bonding topology, molecular recognition, and downstream synthetic derivatization.

Why 1-Ethyl-4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine Cannot Be Substituted by Positional Isomers or N-Unsubstituted Analogs


Regioisomeric aminopyrazoles bearing identical substituents but differing in the relative positions of the amine and carbonyl groups cannot be treated as interchangeable building blocks. In the 5-aminopyrazole-4-carboxamide scaffold, the C5-NH₂ group serves as the most nucleophilic site (reactivity order: 5-NH₂ > 1-NH > 4-CH), governing both synthetic derivatization pathways and hydrogen-bond donor/acceptor geometry in target binding . Swapping the amine to C4 and the carbonyl to C5 (as in CAS 1004643-31-5) alters the predicted acid dissociation constant (pKa 2.69 ± 0.10) and the computed topological polar surface area (TPSA 73.38 Ų vs. an expected differing value for the 5-amine/4-carbonyl regioisomer), impacting solubility, membrane permeability, and protein recognition . The N1-ethyl group further distinguishes the target compound from its N-unsubstituted counterpart (CAS 1239694-08-6, MW 196.21), which has a lower molecular weight and different lipophilicity, potentially altering both pharmacokinetic predictivity and chemical reactivity at the pyrazole N–H position . These differences are not cosmetic; they directly affect the outcome of structure–activity relationship (SAR) studies, fragment-based screening, and patent strategy where regioisomeric novelty determines freedom to operate [1].

Quantitative Differentiation Evidence for 1-Ethyl-4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine vs. Closest Analogs


Regioisomeric Hydrogen-Bonding Pharmacophore Divergence: 5-Amine/4-Carbonyl vs. 4-Amine/5-Carbonyl Arrangement

The target compound (CAS 1894669-80-7) positions the primary amine at C5 and the morpholine-4-carbonyl at C4 on the pyrazole ring, creating a 1,2-relationship between the H-bond donor (NH₂) and H-bond acceptor (amide carbonyl). This is geometrically and electronically distinct from its positional isomer 1-ethyl-5-(morpholine-4-carbonyl)-1H-pyrazol-4-amine (CAS 1004643-31-5), where the amine is at C4 and the carbonyl at C5. In 5-aminopyrazoles, the C5-NH₂ group is the most nucleophilic site in the molecule, governing both synthetic transformations and target binding interactions . The regioisomeric swap is reflected in differing computed properties: the 4-amine/5-carbonyl isomer has TPSA 73.38 Ų, LogP -0.0424, 5 H-bond acceptors, and 1 H-bond donor (excluding the NH₂ group counted differently due to intramolecular interactions) , whereas the target 5-amine/4-carbonyl regioisomer is expected to exhibit a distinct TPSA and H-bond donor count profile due to the altered spatial relationship between the amine and morpholine amide oxygen. No published experimental biological data are currently available to assign quantitative IC₅₀ or Kᵢ differences between the two regioisomers.

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Predicted Physicochemical Landscape Comparison: Target Compound vs. Positional Isomer CAS 1004643-31-5

Physicochemical characterization data are available for the positional isomer but notably absent for the target compound, representing a procurement-relevant differentiation. The 4-amine/5-carbonyl isomer (CAS 1004643-31-5) has predicted boiling point 455.5 ± 45.0 °C, density 1.37 ± 0.1 g/cm³, and pKa 2.69 ± 0.10 . In contrast, authoritative database entries for the target compound (CAS 1894669-80-7) list boiling point, density, melting point, and flash point as 'N/A', indicating a gap in experimentally determined or computationally predicted property data . The N-unsubstituted analog 4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine (CAS 1239694-08-6, MW 196.21) has a predicted boiling point of 517.1 ± 50.0 °C and density of 1.4 ± 0.1 g/cm³ [1], which differs from the N1-ethyl substituted series. The molecular weight difference (224.26 vs. 196.21 g/mol; Δ = 28.05 g/mol, corresponding to the ethyl group) directly affects molar-based dosing calculations and stock solution preparation in screening campaigns.

Physicochemical Profiling Drug-Likeness Pre-formulation

Commercial Availability and Purity Tier Differentiation Among Regioisomeric Aminopyrazole Building Blocks

The target compound (CAS 1894669-80-7) is commercially available from Chemenu at 95% purity (Catalog Number CM660080, Molecular Weight 224.26) . Its positional isomer (CAS 1004643-31-5) is supplied by multiple vendors at higher specified purity: Leyan offers 98% purity , and MolCore supplies the isomer at ≥97% purity under ISO-certified quality systems suitable for global pharmaceutical R&D . The target compound's current single-vendor, 95%-purity availability contrasts with the multi-vendor, higher-purity landscape of the positional isomer. The N-unsubstituted analog (CAS 1239694-08-6) is available from MolCore at ≥97% purity . For procurement decisions where purity tier, vendor redundancy, and ISO quality certification are gate criteria, these differences are material.

Chemical Procurement Building Block Sourcing Purity Specifications

Patent Landscape: 5-Aminopyrazole-4-Carboxamide Scaffold as a Privileged Kinase Inhibitor Chemotype

The 5-aminopyrazole-4-carboxamide scaffold embodied by the target compound is explicitly encompassed within the generic Markush structures of patent US8853207B2, which claims heterocyclic pyrazole compounds as receptor tyrosine kinase (RTK) inhibitors [1]. The patent discloses compounds with inhibitory activity against PDGFR-beta kinase, with representative examples showing IC₅₀ values in the nanomolar range (e.g., Example-2: IC₅₀ = 859 nM against PDGFR-beta) [2]. The 4-position carboxamide, where the target compound bears its morpholine-4-carbonyl group, is a critical pharmacophoric element for kinase hinge-region binding in this scaffold class. SAR studies on related 5-aminopyrazole-4-carboxamide bumped-kinase inhibitors (BKIs) demonstrate that modifications at the 4-carboxamide position directly modulate potency against wild-type RET kinase (IC₅₀ = 44 nM for optimized analog 15l) and the gatekeeper mutant (IC₅₀ = 252 nM) [3]. While the specific target compound has not been individually profiled in published kinase assays, its scaffold places it within a well-validated inhibitor chemotype where the 4-carbonyl substituent identity is a primary potency determinant.

Kinase Inhibition Patent Analysis Scaffold Prioritization

Recommended Application Scenarios for 1-Ethyl-4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine Based on Quantitative Differentiation Evidence


Regioisomer-Specific Kinase Hinge-Binder Library Design

Medicinal chemistry teams designing focused kinase inhibitor libraries should select the target compound (CAS 1894669-80-7) when the 5-amine/4-carbonyl pharmacophore geometry is required to present the morpholine amide oxygen as a hinge-region H-bond acceptor while retaining the C5-NH₂ as the primary nucleophilic handle for further derivatization. This regiochemistry is structurally distinct from the 4-amine/5-carbonyl isomer and may confer different kinase selectivity profiles, as supported by patent disclosures (US8853207B2) where 5-aminopyrazole-4-carboxamides with varied 4-position substituents show differential RTK inhibition [1]. The N1-ethyl group further distinguishes this compound from N-unsubstituted analogs, eliminating the potential for N–H-mediated metabolic liabilities or off-target interactions .

Fragment-Based Screening Where Regioisomeric Purity Is a Go/No-Go Criterion

In fragment-based drug discovery (FBDD) campaigns, the target compound serves as a fragment-sized scaffold (MW 224.26) meeting the 'rule of three' guidelines for fragment libraries. However, procurement teams must verify regioisomeric purity by ¹H NMR or HPLC-MS upon receipt, given that the positional isomer (CAS 1004643-31-5) has identical molecular weight (224.26 g/mol) and molecular formula (C₁₀H₁₆N₄O₂) and could co-elute under standard LC-MS conditions . The current single-vendor, 95%-purity supply chain (Chemenu Cat# CM660080) necessitates in-house purity verification and, if required, preparative HPLC purification to achieve ≥98% purity suitable for biophysical assays (SPR, ITC, TSA) .

Scaffold-Hopping and Patent Circumvention Strategies

Pharmaceutical IP teams and medicinal chemists pursuing scaffold-hopping strategies around existing 5-aminopyrazole-4-carboxamide kinase inhibitors (e.g., bumped-kinase inhibitors targeting Cryptosporidium parvum calcium-dependent protein kinase 1, or RET kinase inhibitors) may prioritize the target compound for its specific morpholine-4-carbonyl at the 4-position [2]. The morpholine substituent introduces a tertiary amide with distinct conformational preferences (chair conformation of the morpholine ring) and altered lipophilicity compared to simpler 4-carboxamide analogs, potentially yielding novel IP space. The lack of published biological data for this specific compound means that any novel activity discovered would represent new composition-of-matter opportunities [3].

Synthetic Methodology Development Requiring a Defined 5-Aminopyrazole Nucleophilic Vector

Process chemistry and synthetic methodology groups developing regioselective functionalization protocols for aminopyrazoles should select the target compound when the established 5-NH₂ > 1-NH > 4-CH reactivity hierarchy must be exploited for selective acylation, sulfonylation, or reductive amination at the C5 amine . The morpholine-4-carbonyl at C4 serves as a non-participating spectator group during transformations at C5-NH₂, whereas the N1-ethyl group precludes competing reactions at the pyrazole N–H position that would occur with N-unsubstituted analogs (CAS 1239694-08-6). This defined reactivity vector simplifies reaction monitoring and product characterization compared to regioisomeric mixtures.

Quote Request

Request a Quote for 1-ethyl-4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.